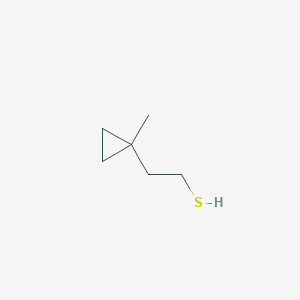
2-(1-Methylcyclopropyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclopropyl)ethanethiol is an organic compound with the molecular formula C6H12S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)ethanethiol typically involves the reaction of 1-methylcyclopropylmethanol with hydrogen sulfide in the presence of a catalyst. This reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of products, which increases the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(1-Methylcyclopropyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2-(1-Methylcyclopropyl)ethane-1,2-disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can undergo nucleophilic substitution reactions where the -SH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used reducing agents.
Substitution: Alkyl halides are often used in substitution reactions with thiols.
Major Products Formed
Oxidation: 2-(1-Methylcyclopropyl)ethane-1,2-disulfide.
Reduction: this compound (from disulfide).
Substitution: Various substituted thiol derivatives depending on the reactants used.
科学的研究の応用
2-(1-Methylcyclopropyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(1-Methylcyclopropyl)ethanethiol involves its ability to form disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which are important for maintaining the structural integrity of proteins. The formation and reduction of disulfide bonds are crucial for protein folding and function.
類似化合物との比較
Similar Compounds
2-(1-Methylcyclopropyl)acetic acid: This compound has a similar cyclopropyl group but contains a carboxylic acid functional group instead of a thiol.
1-Methylcyclopropylmethanol: This compound is a precursor in the synthesis of 2-(1-Methylcyclopropyl)ethanethiol and contains a hydroxyl group instead of a thiol.
Uniqueness
This compound is unique due to its thiol functional group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its uniqueness, as cyclopropyl-containing compounds often exhibit interesting chemical properties due to the ring strain in the cyclopropane ring.
特性
IUPAC Name |
2-(1-methylcyclopropyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXUMYLUOQJVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













